molecular formula C10H8INO2S B2825690 Methyl 3-amino-4-iodobenzothiophene-2-carboxylate CAS No. 1603418-67-2

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate

Cat. No.: B2825690
CAS No.: 1603418-67-2
M. Wt: 333.14
InChI Key: UVPUKOANIIDZSR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate is a heterocyclic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both amino and iodine substituents on the benzothiophene ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-iodobenzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the iodination of benzothiophene derivatives, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate ester group is then introduced via esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine substituent can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the benzothiophene ring.

    Reduction: Deiodinated benzothiophene derivatives.

    Substitution: Benzothiophene derivatives with various substituents replacing the iodine atom.

Scientific Research Applications

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-iodobenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and iodine groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the thiophene ring.

    Methyl 3-amino-4-bromobenzothiophene-2-carboxylate: Bromine substituent instead of iodine.

    Methyl 3-amino-4-chlorobenzothiophene-2-carboxylate: Chlorine substituent instead of iodine.

Uniqueness

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for further chemical modifications. The combination of the benzothiophene core with the amino and iodine substituents provides a versatile platform for the development of novel compounds with diverse applications.

Properties

IUPAC Name

methyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPUKOANIIDZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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